molecular formula C13H10Cl2F2N2O2 B2864735 Methyl 1-(2,3-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 1975119-16-4

Methyl 1-(2,3-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2864735
CAS No.: 1975119-16-4
M. Wt: 335.13
InChI Key: RFQJKGOXIHKKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(2,3-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H10Cl2F2N2O2 and its molecular weight is 335.13. The purity is usually 95%.
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Biological Activity

Methyl 1-(2,3-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole family, notable for its diverse biological activities, particularly in agricultural applications as a fungicide. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazole ring which is integral to its biological activity.
  • A difluoromethyl group that enhances its reactivity and potential interactions with biological targets.
  • A dichlorobenzyl moiety that increases lipophilicity and may influence binding affinity to target sites.

Molecular Formula

C12H10Cl2F2N2O2C_{12}H_{10}Cl_2F_2N_2O_2

This compound exhibits its biological effects primarily through:

  • Inhibition of Succinate Dehydrogenase (SDH) : This enzyme is crucial in the mitochondrial respiration chain. Compounds that inhibit SDH can disrupt energy production in fungi, leading to their death. This mechanism has been well documented in related pyrazole derivatives used as fungicides .
  • Antifungal Activity : Research indicates that this compound demonstrates significant antifungal properties against various phytopathogenic fungi. It has been tested against species such as Alternaria, Botrytis, and Fusarium, showing promising results in inhibiting mycelial growth .

Case Studies

  • Antifungal Efficacy : In a study evaluating several pyrazole derivatives, this compound was found to exhibit moderate to excellent antifungal activity against seven different phytopathogenic fungi. Among these, it was more effective than the commercial fungicide boscalid .
  • Molecular Docking Studies : Molecular docking simulations have elucidated the binding interactions of this compound with SDH. The carbonyl oxygen atom in the compound forms hydrogen bonds with specific amino acids (TYR58 and TRP173) in the enzyme, indicating a strong binding affinity that correlates with its biological activity .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : The initial step involves the reaction of difluoroacetic acid derivatives with hydrazine to form the pyrazole core.
  • Introduction of Substituents : Subsequent reactions introduce the dichlorobenzyl group through electrophilic aromatic substitution.
  • Esterification : Finally, the carboxylic acid group is converted to an ester form using methylating agents.

Comparative Analysis

Compound NameStructureUnique Features
This compoundStructureContains dichlorobenzyl and difluoromethyl groups; high antifungal activity
BoscalidBoscalid StructureMarket leader in SDHI fungicides; broad spectrum but less effective against certain pathogens

Properties

IUPAC Name

methyl 1-[(2,3-dichlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2F2N2O2/c1-21-13(20)8-6-19(18-11(8)12(16)17)5-7-3-2-4-9(14)10(7)15/h2-4,6,12H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQJKGOXIHKKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1C(F)F)CC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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